molecular formula C6H11NO2 B2972494 3-(Hydroxymethyl)piperidin-2-one CAS No. 25219-43-6

3-(Hydroxymethyl)piperidin-2-one

Cat. No.: B2972494
CAS No.: 25219-43-6
M. Wt: 129.159
InChI Key: MCMKNOXDUBESOF-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)piperidin-2-one is a piperidine derivative with the molecular formula C6H11NO2. This compound features a six-membered ring containing one nitrogen atom and a hydroxymethyl group attached to the third carbon. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hydroxymethyl)piperidin-2-one typically involves the hydrogenation of pyridine derivatives using catalysts such as palladium or rhodium. The process may include steps like dehydroxylation and pyridine reduction .

Industrial Production Methods: Industrial production methods for piperidine derivatives often involve multi-step processes that include cyclization, hydrogenation, and functional group modifications. The use of nanocatalysts and continuous flow reactions are common in large-scale production .

Chemical Reactions Analysis

Types of Reactions: 3-(Hydroxymethyl)piperidin-2-one can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxymethyl group to a carboxyl group.

    Reduction: Reduction of the carbonyl group to form alcohols.

    Substitution: Replacement of the hydroxymethyl group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or halides under basic conditions.

Major Products:

Scientific Research Applications

3-(Hydroxymethyl)piperidin-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)piperidin-2-one involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s binding affinity to enzymes or receptors. The piperidinone ring structure provides rigidity, enhancing its stability and specificity in biological systems .

Comparison with Similar Compounds

    Piperidin-2-one: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.

    3-Methylpiperidin-2-one: Contains a methyl group instead of a hydroxymethyl group, altering its chemical properties and biological activities.

Uniqueness: 3-(Hydroxymethyl)piperidin-2-one is unique due to the presence of the hydroxymethyl group, which enhances its reactivity and potential for forming hydrogen bonds. This makes it a valuable intermediate in organic synthesis and a promising candidate for drug development .

Properties

IUPAC Name

3-(hydroxymethyl)piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c8-4-5-2-1-3-7-6(5)9/h5,8H,1-4H2,(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCMKNOXDUBESOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)NC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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